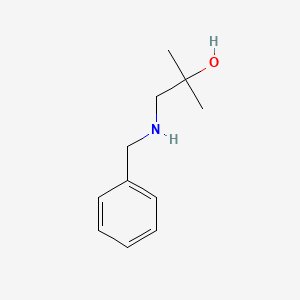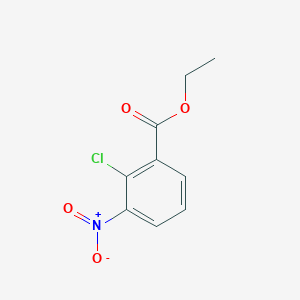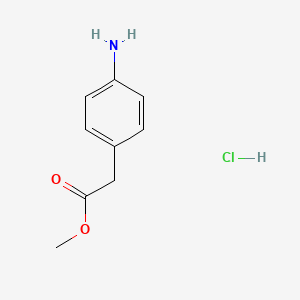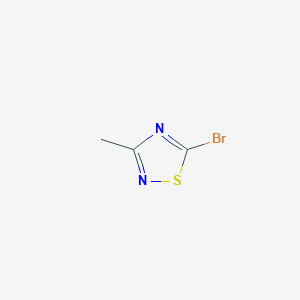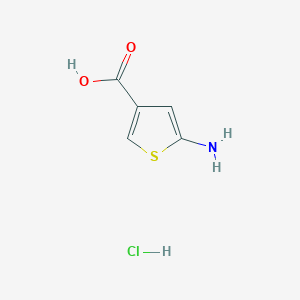
5-Aminothiophene-3-carboxylic acid hydrochloride
説明
5-Aminothiophene-3-carboxylic acid hydrochloride is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the synthesis and structural analysis of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which shares the amino and carboxylic functional groups with 5-aminothiophene-3-carboxylic acid, have been explored . Additionally, aminomethylthiophene-2-carboxylic acids have been synthesized as dipeptide mimetics, indicating the potential bioactivity of thiophene derivatives . The practical synthesis of ethyl 3-aminothiophene-2-carboxylate also highlights the interest in thiophene compounds with amino and carboxylate functionalities .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that may be applicable to the synthesis of 5-aminothiophene-3-carboxylic acid hydrochloride. For example, the synthesis of ethyl 3-aminothiophene-2-carboxylate from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation has been reported with a high yield, suggesting a possible route for synthesizing the thiophene compound of interest .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is of significant interest due to their potential pharmacological properties. The structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide using density functional theory (DFT) and topological analysis provides insights into the electronic properties and molecular parameters that could be relevant for understanding the structure of 5-aminothiophene-3-carboxylic acid hydrochloride .
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can be inferred from the reactions described in the papers. For instance, the aminomethylation of compounds to yield derivatives of 2-aminomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid indicates the versatility of thiophene compounds in undergoing various chemical transformations . This knowledge can be applied to predict the reactivity of 5-aminothiophene-3-carboxylic acid hydrochloride in different chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-aminothiophene-3-carboxylic acid hydrochloride are not directly reported, the properties of similar compounds can provide valuable information. The nonhygroscopic crystalline HCl salt form of ethyl 3-aminothiophene-2-carboxylate suggests that the HCl salt of 5-aminothiophene-3-carboxylic acid might also exhibit favorable properties for isolation and handling . The pharmacological investigations of related compounds also suggest potential central nervous system activity, which could be an important aspect of the physical properties of 5-aminothiophene-3-carboxylic acid hydrochloride .
科学的研究の応用
Metabolic Pathways and Brain Activity
5-Aminothiophene-3-carboxylic acid hydrochloride is implicated in studies exploring tryptophan metabolic pathways and brain serotonergic activity. Research has delved into the suppressive effects of elevated dietary tryptophan on aggressive behavior and post-stress plasma cortisol concentrations, mediated by the brain serotonergic system. The synthesis of serotonin (5-HT) is contingent on tryptophan availability, predominantly in neurons expressing the TPH2 isoform of tryptophan hydroxylase. The role of dietary fatty acids in modulating tryptophan's metabolic fate, potentially affecting serotonin synthesis, has been a subject of investigation. These insights suggest a complex interplay between dietary components, metabolic pathways, and neurotransmitter synthesis (Höglund, Øverli & Winberg, 2019).
Biocatalyst Inhibition and Industrial Chemical Precursors
Carboxylic acids, including 5-Aminothiophene-3-carboxylic acid hydrochloride, are recognized for their industrial significance as precursors for various chemicals. They have been extensively studied for their ability to inhibit microbial activity at concentrations below the desired yield. This property is particularly notable given that many carboxylic acids are employed as food preservatives. Understanding their impact on microbial strains like Escherichia coli and Saccharomyces cerevisiae is crucial for engineering robust microbial strains for industrial applications. These acids’ potential to damage cell membranes and decrease microbial internal pH, thereby affecting metabolic processes and cell membrane properties, is a key area of research (Jarboe, Royce & Liu, 2013).
Synthesis and Evaluation of Thiophene Analogues
Research has explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity. These analogues, including compounds structurally related to 5-Aminothiophene-3-carboxylic acid hydrochloride, have been assessed for their biological activity and potential health implications. The studies aim to understand the chemical and biological behavior of these compounds and their capacity to induce tumors in vivo, offering insights into their safety and potential risks (Ashby, Styles, Anderson & Paton, 1978).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-aminothiophene-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c6-4-1-3(2-9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKRGAHPNPXASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527623 | |
| Record name | 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothiophene-3-carboxylic acid hydrochloride | |
CAS RN |
89499-37-6 | |
| Record name | 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminothiophene-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








